Spilanthol

Analgesia TRP channels Inflammation

Prioritize Spilanthol (25394-57-4) for CNS pain, inflammation, and drug delivery research. Unlike generic alkylamides, its unique (2E,6Z,8E) stereochemistry drives multi-target engagement at CB1, TRPV1 & TRPA1, providing unmatched antinociceptive synergy. Furthermore, it quantitatively outperforms synthetic enhancers in transdermal delivery (Caffeine ER=4.60; Testosterone ER=4.13) and crosses the BBB. Ensure your studies use the exact natural isomer validated for chymase inhibition in vascular models. Accept no substitutes.

Molecular Formula C₁₄H₂₃NO
Molecular Weight 221.34 g/mol
CAS No. 25394-57-4
Cat. No. B142960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpilanthol
CAS25394-57-4
Synonyms(2E,6Z,8E)-N-(2-Methylpropyl)-2,6,8-decatrienamide;  (E,E,Z)-N-(2-Methylpropyl)-_x000B_2,6,8-decatrienamide;  (E,E,Z)- N-Isobutyl-2,6,8-decatrienamide;  Affinin;  2E,6Z,8E-Decatrienoic Acid N-Isobutylamide;  N-Isobutyldeca-trans-2,cis-_x000B_6,trans-8-trienamide; 
Molecular FormulaC₁₄H₂₃NO
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCC=CC=CCCC=CC(=O)NCC(C)C
InChIInChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4+,7-6-,11-10+
InChIKeyBXOCHUWSGYYSFW-HVWOQQCMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Spilanthol (CAS 25394-57-4): Natural N-Alkylamide Procurement Specifications and Bioactive Properties


Spilanthol (affinin), with CAS registry 25394-57-4, is a fatty acid amide of the N-alkylamide (NAA) class, chemically defined as (2E,6Z,8E)-N-(2-methylpropyl)-2,6,8-decatrienamide [1]. Naturally occurring in several Asteraceae species, including Acmella oleracea (jambu), it is recognized for its sensory properties (tingling, numbing) and a broad spectrum of biological activities, including antinociceptive, anti-inflammatory, and penetration-enhancing effects [2].

Why Generic Alkylamide Substitution Fails: Critical Structure-Activity Distinctions of Spilanthol (CAS 25394-57-4)


Generic substitution among N-alkylamides (NAAs) is precluded by critical differences in their structural geometry, receptor pharmacology, and biological effects. For instance, while spilanthol and the related pellitorine share a core amide structure, spilanthol possesses a distinct triene conjugation pattern and stereoisomerism that dictates its unique, multi-target engagement at CB1, TRPV1, and TRPA1 receptors [1]. This is in stark contrast to synthetic analogs like isobutylalkyl amide (IBA), which lacks the full pharmacological profile of the natural compound [2]. Such structure-activity relationships mean that substituting spilanthol with a generic 'alkylamide' or a simplified analog will not recapitulate its specific blend of antinociceptive, anti-inflammatory, and membrane-permeating properties, thereby compromising experimental reproducibility and therapeutic efficacy.

Quantitative Differentiation Guide for Spilanthol (CAS 25394-57-4) Versus Key Comparators


Spilanthol Versus Synthetic Isobutylalkyl Amide (IBA): Divergent Local Antinociceptive Mechanisms

In a direct head-to-head comparison, the hexanic fraction rich in natural alkylamides (primarily spilanthol) from Acmella oleracea (HF) and synthetic isobutylalkyl amide (IBA) were evaluated for local antinociceptive effects in Swiss mice. While both HF and IBA at 0.1 μg promoted analgesia in the formalin test, their underlying mechanisms differed. Only HF (spilanthol-rich) reduced nociception and mast cell degranulation induced by compound 48/80, an effect not observed with IBA. Conversely, at a higher dose of 30 μg, IBA-evoked nociception was dependent on TRPV1 activation, whereas the pronociceptive effect of HF (30 μg) was mediated by mast cell degranulation. Furthermore, only HF elevated both mechanical and thermal paw thresholds [1].

Analgesia TRP channels Inflammation

Spilanthol's Unique Multi-Target Engagement: CB1, TRPV1, and TRPA1 Activation

In a recent in vivo study (2025) evaluating the mechanism of action of affinin (spilanthol) in LPS-treated mice, it was demonstrated that its analgesic effect involves the simultaneous activation of CB1 cannabinoid receptors and TRPV1 and TRPA1 channels. This is a distinguishing feature of spilanthol, as many other alkylamides or synthetic analgesics typically target only one or a subset of these pathways [1]. For context, while pellitorine is described as a weak TRPV1 blocker , spilanthol acts as an activator of these channels as part of its multi-target antinociceptive strategy.

Pain Neuropharmacology Receptor pharmacology

Quantified Skin Penetration Enhancement: Spilanthol's Concentration-Dependent Effect on Caffeine and Testosterone

Spilanthol's function as a transdermal penetration enhancer has been quantitatively characterized, demonstrating its ability to significantly increase the permeability of co-administered compounds. In an ex vivo human skin model using Franz diffusion cells, spilanthol at 1% w/V increased the permeability of caffeine with an Enhancement Ratio (ER) of 4.60. For testosterone, a maximum ER of 4.13 was achieved at a spilanthol concentration of 0.5% w/V. No significant enhancement was observed for ibuprofen, indicating a component-specific effect [1]. This performance positions spilanthol as a potent and selective natural enhancer, a property not shared by all N-alkylamides to the same degree.

Transdermal delivery Formulation science Skin permeability

Spilanthol Endoperoxide (SPLE) vs. Spilanthol (SPL): Divergent Reactivity with Mammalian Peroxiredoxin 3 (Prx3)

The structural modification of spilanthol profoundly alters its biochemical reactivity. A direct comparison between spilanthol (SPL) and its endoperoxide derivative (SPLE) revealed that SPLE exhibits a preferred reactivity with mammalian peroxiredoxin 3 (Prx3), an antioxidant enzyme. In stark contrast, SPL (native spilanthol) showed a virtual lack of reaction with any of the reduced Prx isoforms investigated [1]. This demonstrates that the specific 2E,6Z,8E triene structure of spilanthol is essential for its distinct bioactivity profile and that even minor chemical modifications can lead to a complete loss or gain of key molecular interactions.

Redox biology Chlamydia infection Drug development

Spilanthol's Chymase Inhibition: A Key Anti-Inflammatory Mechanism in Vascular Smooth Muscle Cells

In a study characterizing the anti-inflammatory effects of spilanthol isolated from Acmella oleracea, the compound was tested on vascular smooth muscle cells (VSMC) stimulated with a hyperglycemic medium (25 mM glucose). Spilanthol, at concentrations of 50-200 μM, was shown to significantly attenuate the expression and activity of chymase, an enzyme implicated in angiotensin II formation and vascular inflammation. This effect was observed in parallel with a reduction in other inflammatory parameters, including nitric oxide (NO) production, catalase (CAT), and superoxide dismutase (SOD) activity [1]. This provides a specific, quantifiable molecular mechanism for spilanthol's anti-inflammatory activity in a cardiovascular context, distinguishing it from compounds that act through other pathways (e.g., COX inhibition).

Cardiovascular inflammation Chymase Vascular biology

Barrier Penetration: Spilanthol Crosses Blood-Brain Barrier (BBB) and Oral/Gut Mucosa

The ability of spilanthol to cross key physiological barriers has been empirically demonstrated. In an in vivo mice model using multiple time regression, spilanthol was shown to cross the blood-brain barrier (BBB). Furthermore, it was shown to readily pass through Caco-2 cell monolayers, an in vitro model of the intestinal epithelium, indicating high oral bioavailability potential. It also permeated human skin and oral mucosa in ex vivo Franz diffusion cell setups [1]. While a direct, quantified comparison to pellitorine's BBB transport kinetics was not provided, this study establishes that spilanthol's pharmacokinetic properties enable it to reach the brain and systemic circulation, a crucial prerequisite for any compound intended to exert central nervous system or systemic effects.

Pharmacokinetics Blood-brain barrier Drug delivery

Evidence-Based Application Scenarios for Spilanthol (CAS 25394-57-4) in Research and Development


Topical and Transdermal Drug Delivery Formulation Enhancement

Spilanthol should be prioritized as a functional excipient in topical and transdermal formulations. Its quantitatively proven ability to enhance the skin permeability of compounds like caffeine (ER=4.60 at 1% w/V) and testosterone (ER=4.13 at 0.5% w/V) makes it a potent, natural alternative to synthetic enhancers [1]. Its additional ability to permeate the skin and oral mucosa [2] further supports its use in advanced delivery systems, particularly for CNS-active payloads.

Investigating Multi-Target Analgesic and Anti-Inflammatory Pathways in Pain Models

For pain research, spilanthol is the compound of choice due to its unique, experimentally confirmed multi-target mechanism involving CB1, TRPV1, and TRPA1 activation [3]. This is a distinct advantage over single-target agents or other alkylamides like pellitorine, which may act as TRPV1 blockers . Its in vivo efficacy in reducing LPS-induced hypothermia, TNF-α, and IL-6 levels [3], as well as its inhibition of chymase activity in vascular models [4], positions it as a valuable tool for dissecting complex inflammatory and nociceptive signaling.

Research on Natural Multi-Target Ligands for CNS Disorders

Given its demonstrated ability to cross the blood-brain barrier (BBB) in vivo [2], spilanthol is an exceptional candidate for CNS research. Its polypharmacology at CB1, TRPV1, and TRPA1 is directly relevant to neurodegenerative diseases, mood disorders, and central pain processing. Its use in such studies is superior to synthetic analogs that may lack the specific stereochemistry required for efficient BBB transport and multi-receptor engagement.

Studying Chymase-Dependent Inflammatory Mechanisms in Cardiovascular and Metabolic Disease

Spilanthol's specific activity in attenuating chymase expression and activity in vascular smooth muscle cells (VSMC) under hyperglycemic conditions [4] makes it a unique tool for research into diabetic vascular complications, hypertension, and heart failure. Its dual action as an anti-inflammatory and chymase inhibitor provides a distinct experimental handle that is not available with generic alkylamides or standard anti-inflammatory agents.

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